2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 941939-77-1
Cat. No.: VC4307640
Molecular Formula: C19H17F4N3O2
Molecular Weight: 395.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941939-77-1 |
|---|---|
| Molecular Formula | C19H17F4N3O2 |
| Molecular Weight | 395.358 |
| IUPAC Name | 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H17F4N3O2/c20-15-6-1-2-7-16(15)25-8-10-26(11-9-25)18(28)17(27)24-14-5-3-4-13(12-14)19(21,22)23/h1-7,12H,8-11H2,(H,24,27) |
| Standard InChI Key | WSAKMPHSMYAGAJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperazine ring, a fluorinated phenyl group, and a trifluoromethyl-substituted phenyl group, which are known for their contributions to various pharmacological properties.
Synthesis Methods
While specific synthesis methods for 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. These methods typically include coupling reactions and functional group transformations.
Biological Activities and Potential Applications
The biological activities of this compound are not extensively documented, but compounds with similar structural features have shown potential in various therapeutic areas. For instance, piperazine derivatives are known for their roles in central nervous system disorders and as inhibitors of certain enzymes. The presence of fluorinated and trifluoromethyl groups can enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.
Potential Applications Table
| Application Area | Potential Role |
|---|---|
| Central Nervous System Disorders | Possible therapeutic agent due to piperazine moiety |
| Enzyme Inhibition | Potential inhibitor due to structural similarity with known inhibitors |
Future Research Directions
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Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high yield and purity.
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Biological Evaluation: Conducting in vitro and in vivo studies to assess its biological activities and potential therapeutic applications.
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Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as a drug candidate.
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